molecular formula C18H19FN2O5S B4471775 5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4471775
M. Wt: 394.4 g/mol
InChI Key: YNGPRSHNOWBQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, a fluorine atom, and a morpholine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonamide group, and the attachment of the morpholine ring. Common synthetic routes may include:

    Fluorination: Introduction of the fluorine atom to the benzene ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: Reaction of the fluorinated benzene derivative with sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

    Morpholine Attachment: Coupling of the sulfonamide intermediate with morpholine-4-carbonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom and morpholine ring can enhance binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the sulfonamide and morpholine moieties.

    2-Bromo-5-fluoro-2-methoxyacetophenone: Contains the fluorine and methoxy groups but has a bromine atom and an acetophenone moiety instead of the sulfonamide and morpholine groups.

Uniqueness

5-Fluoro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the morpholine ring can improve its solubility and bioavailability.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-16-7-6-13(19)12-17(16)27(23,24)20-15-5-3-2-4-14(15)18(22)21-8-10-26-11-9-21/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGPRSHNOWBQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-FLUORO-2-METHOXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.